molecular formula C13H11NO3 B3386817 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- CAS No. 76029-44-2

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-

Cat. No.: B3386817
CAS No.: 76029-44-2
M. Wt: 229.23 g/mol
InChI Key: ZLZXBIRCZUAYTE-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an isoindole core structure, which is fused with a dione group and a cyclopentenyl ether moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts, and the reaction temperature is carefully monitored to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isoindole or cyclopentenyl moieties are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

When compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- stands out due to its unique structural features. Similar compounds include:

    1H-Isoindole-1,3(2H)-dione: Lacks the cyclopentenyl ether moiety, resulting in different chemical and biological properties.

    2-(2-Cyclopenten-1-yloxy)-1H-isoindole: Similar structure but may have different reactivity and applications due to the absence of the dione group.

Properties

IUPAC Name

2-cyclopent-2-en-1-yloxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h1,3-5,7-9H,2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZXBIRCZUAYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445753
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76029-44-2
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chlorocyclopentene (36.9 g), N-hydroxyphthalimide (58.2 g) and triethylamine (53.9 g) in acetonitrile (370 ml) was refluxed for 2 hours. The reaction mixture was poured into ice-water. The precipitated crystals were collected by filtration, washed with water and dried over phosphorus pentoxide to give N-(2-cyclopenten-1-yl)oxyphthalimide (56.5 g).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-chlorocyclopentene (36.9 g), N-hydroxyphthalimide (58.2 g) and triethylamine (53.9 g) in acetonitrile (370 ml) was refluxed for 2 hours. The reaction mixture was poured into icewater. The precipitated crystals were collected by filtration, washed with water and dried over phosphorus pentoxide to give N-(2-cyclopenten-1-yl)oxyphthalimide (56.5 g).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
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1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
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1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
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1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
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1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
Reactant of Route 6
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-

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